

Discovery and first synthesis of (Me)Tz-butanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Me)Tz-butanoic acid

Cat. No.: B2956790

[Get Quote](#)

An In-depth Technical Guide to 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid

Introduction

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, commonly referred to as **(Me)Tz-butanoic acid**, is a pivotal tool in the field of bioorthogonal chemistry. It serves as a key reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, **(Me)Tz-butanoic acid** is utilized in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest known bioorthogonal reactions.^{[1][2]} This reaction occurs between an electron-poor diene, the tetrazine ring of **(Me)Tz-butanoic acid**, and an electron-rich, strained dienophile, most notably a trans-cyclooctene (TCO) derivative.^{[1][2]}

The exceptional reaction kinetics and the ability to proceed in complex biological media without the need for a cytotoxic copper catalyst make the tetrazine-TCO ligation a superior method for various applications in research and drug development.^[3] These applications include live-cell imaging, the development of antibody-drug conjugates (ADCs), and pre-targeted drug delivery. The butanoic acid moiety provides a convenient handle for conjugation to other molecules, such as proteins or peptides, through standard amide bond formation.

While the specific first synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid is not detailed in a singular seminal publication, its widespread availability from chemical suppliers and its application in numerous studies underscore its importance. Its synthesis is based on established methods for creating unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines.

Physicochemical and Quantitative Data

The properties of **(Me)Tz-butanoic acid** are summarized below. Data has been compiled from various chemical suppliers.

Property	Data	Reference(s)
CAS Number	1923268-81-8	
Molecular Formula	C ₇ H ₁₀ N ₄ O ₂	
Molecular Weight	182.18 g/mol	
Appearance	Pink to red solid	-
Purity	Typically >96%	
Storage Conditions	-20°C, desiccated	-
Solubility	Soluble in DMSO, DMF	-
SMILES	<chem>CC1=NN=C(N=N1)CCCC(O)=O</chem>	

Kinetics of the Tetrazine-TCO Ligation

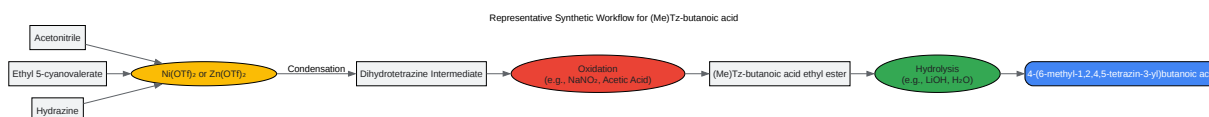
The iEDDA reaction between tetrazines and TCO is characterized by exceptionally fast second-order rate constants (k_2), which is a direct measure of the reaction speed. This allows for efficient conjugation even at low micromolar concentrations typically used in biological systems.

Tetrazine Derivative	TCO Derivative	Second-Order Rate Constant (k_2) [$M^{-1}s^{-1}$]	Solvent	Reference(s)
3,6-di-(2-pyridyl)-s-tetrazine	trans-cyclooctene	~2000	9:1 Methanol/Water	
Methyl-substituted tetrazine	TCO	~1000	Aqueous Media	
Hydrogen-substituted tetrazine	TCO	up to 30,000	Aqueous Media	

Synthesis and Reaction Mechanisms

Representative Synthesis of (Me)Tz-butanoic acid

The synthesis of unsymmetrical tetrazines like **(Me)Tz-butanoic acid** can be achieved through a metal-catalyzed one-pot reaction from the corresponding nitriles and hydrazine. This method is advantageous as it avoids the use of more reactive precursors like imidates.



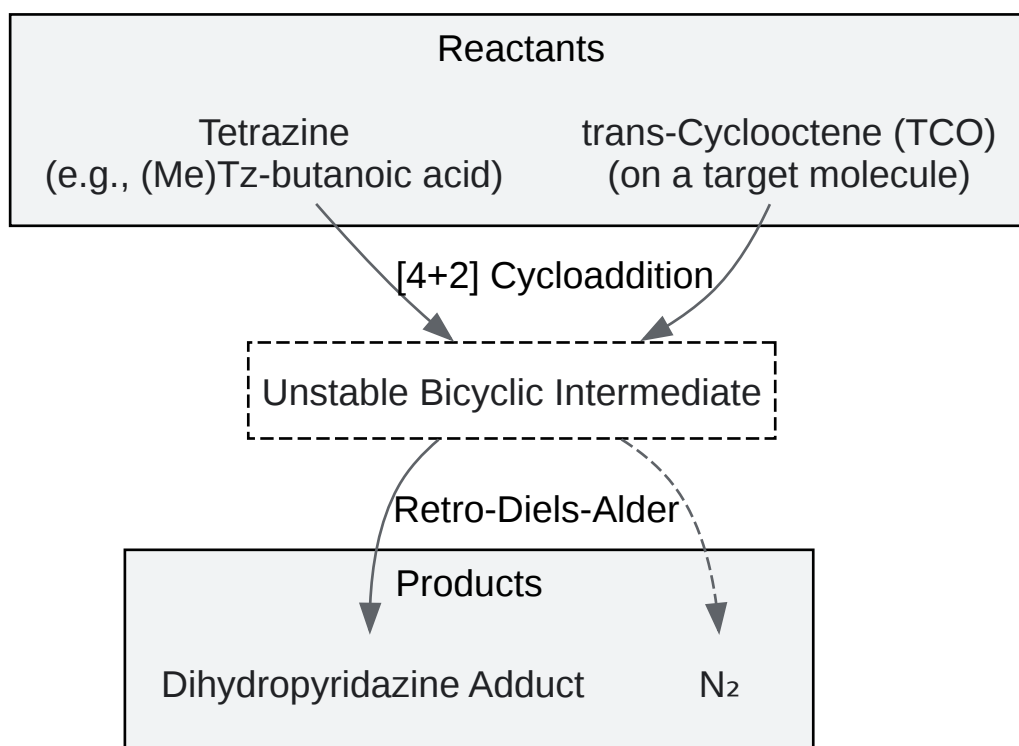
[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **(Me)Tz-butanoic acid**.

Mechanism of the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The reaction proceeds through a [4+2] cycloaddition between the tetrazine and the TCO to form an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N_2) to form a stable dihydropyridazine product.

Mechanism of Tetrazine-TCO iEDDA Reaction



[Click to download full resolution via product page](#)

The reaction mechanism of the tetrazine-TCO ligation.

Experimental Protocols

Protocol 1: Representative Synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid

This protocol is a representative procedure based on known methods for synthesizing unsymmetrical tetrazines.

Materials:

- Ethyl 5-cyanovalerate
- Acetonitrile
- Anhydrous hydrazine
- Nickel(II) triflate ($\text{Ni}(\text{OTf})_2$) or Zinc(II) triflate ($\text{Zn}(\text{OTf})_2$)
- Sodium nitrite (NaNO_2)
- Glacial acetic acid
- Lithium hydroxide (LiOH)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexane
- Deionized water
- Magnesium sulfate (MgSO_4)
- Round-bottom flask, condenser, magnetic stirrer, ice bath, separatory funnel
- Silica gel for column chromatography

Procedure:

- Dihydropyridazine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 5-cyanovalerate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous hydrazine.
- Add the catalyst ($\text{Ni}(\text{OTf})_2$ or $\text{Zn}(\text{OTf})_2$, 5 mol%).

- Stir the reaction mixture at 60°C for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).
- Oxidation: Once the reaction is complete, cool the mixture in an ice bath.
- Slowly add a solution of NaNO₂ (3 equivalents) in water, followed by the dropwise addition of glacial acetic acid. A color change to deep pink/red should be observed.
- Stir vigorously for 1-2 hours at room temperature.
- Extraction: Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over MgSO₄.
- Purification of Ester: Concentrate the solution under reduced pressure and purify the crude product (the ethyl ester of **(Me)Tz-butanoic acid**) by column chromatography on silica gel (e.g., using a gradient of EtOAc in hexane).
- Hydrolysis: Dissolve the purified ester in a mixture of THF and water.
- Add LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
- Work-up: Acidify the reaction mixture with 1M HCl to pH ~3-4.
- Extract the final product with EtOAc (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid.

Protocol 2: General Protocol for Protein Labeling via iEDDA

This protocol describes the labeling of a protein (e.g., an antibody) with a TCO group, followed by conjugation to **(Me)Tz-butanoic acid**.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

- TCO-NHS ester
- **(Me)Tz-butanoic acid**
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for activating the carboxylic acid (if conjugating to an amine-containing molecule)
- Reaction buffer (e.g., PBS, pH 7.0-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting spin columns

Procedure:

Part A: Labeling of Protein with TCO

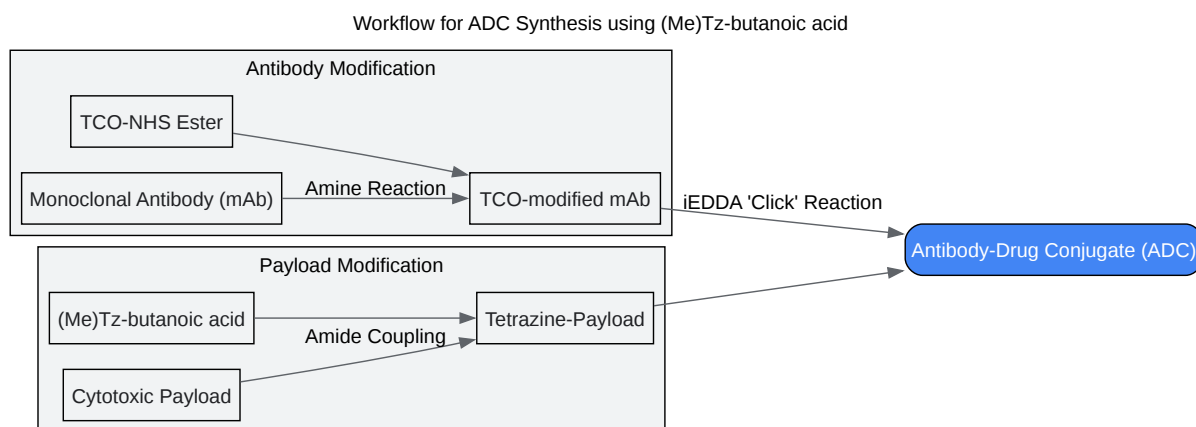
- Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.
- TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
- Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.
- Incubate for 1 hour at room temperature with gentle mixing.
- Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 10 minutes.
- Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column, exchanging the buffer back to the desired reaction buffer (e.g., PBS, pH 7.4).

Part B: Ligation with **(Me)Tz-butanoic acid**

- **Prepare Reactants:** Prepare the TCO-labeled protein in the reaction buffer. Dissolve the **(Me)Tz-butanoic acid** in DMSO to create a stock solution.
- **Click Reaction:** Add a 1.5 to 5-fold molar excess of the **(Me)Tz-butanoic acid** solution to the TCO-labeled protein.
- **Incubation:** Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The disappearance of the pink color of the tetrazine can be used to visually monitor the reaction's progress.
- **Final Purification:** If necessary, purify the final conjugate to remove any unreacted tetrazine using a desalting spin column. The labeled protein is now ready for downstream applications.

Application in Antibody-Drug Conjugate (ADC) Development

The tetrazine-TCO ligation is a powerful tool for constructing ADCs. This involves linking a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific cancer cell antigen. The bioorthogonal nature of the reaction allows for precise, site-specific conjugation, leading to homogeneous ADCs with improved therapeutic indices.



[Click to download full resolution via product page](#)

General workflow for creating an ADC using tetrazine-TCO ligation.

Conclusion

4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid is a versatile and highly efficient reagent for bioorthogonal chemistry. Its utility in the inverse-electron-demand Diels-Alder reaction provides researchers and drug developers with a robust method for creating complex bioconjugates under mild, biocompatible conditions. The rapid kinetics and high specificity of the tetrazine-TCO ligation have established it as a leading technology for applications ranging from fundamental biological research to the development of next-generation therapeutics like antibody-drug conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Discovery and first synthesis of (Me)Tz-butanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2956790#discovery-and-first-synthesis-of-me-tz-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com